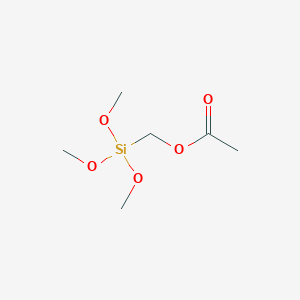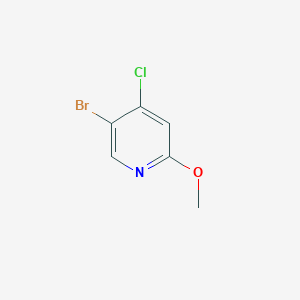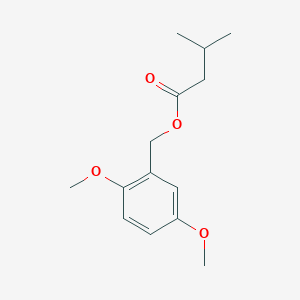
2,5-Dimethoxybenzyl 3-methylbutanoate
Übersicht
Beschreibung
2,5-Dimethoxybenzyl 3-methylbutanoate is a chemical compound with the molecular formula C14H20O4 . It has an average mass of 252.306 Da and a monoisotopic mass of 252.136154 Da . It is typically stored in a dry, room-temperature environment .
Molecular Structure Analysis
The molecular structure of 2,5-Dimethoxybenzyl 3-methylbutanoate consists of 14 carbon atoms, 20 hydrogen atoms, and 4 oxygen atoms . The compound has a density of 1.1±0.1 g/cm³ .Physical And Chemical Properties Analysis
2,5-Dimethoxybenzyl 3-methylbutanoate has a boiling point of 333.1±27.0 °C at 760 mmHg . Its vapour pressure is 0.0±0.7 mmHg at 25°C . The compound has an enthalpy of vaporization of 57.6±3.0 kJ/mol and a flash point of 143.1±23.8 °C . The index of refraction is 1.490 , and it has a molar refractivity of 69.4±0.3 cm³ .Wissenschaftliche Forschungsanwendungen
1. Synthesis of Pheromones
2,5-Dimethoxybenzyl 3-methylbutanoate is utilized in the synthesis of complex organic compounds, such as pheromones. An example is its role in the synthesis of gentisyl quinone isovalerate, a sex pheromone of the German cockroach. This synthesis is notable for its application in organic chemistry education, showcasing important techniques like extraction, IR spectroscopy, and NMR spectroscopy (Feist, 2008).
2. Photochemistry Studies
The compound is also significant in photochemistry research. Studies involving related compounds, such as 3,5-dimethoxybenzyl acetate, have been conducted to understand the photolysis process using techniques like membrane introduction mass spectrometry. This research contributes to our understanding of reaction mechanisms and the formation of various products under photolytic conditions (Wong et al., 1996).
3. Organic Synthesis Applications
In the field of organic synthesis, 2,5-Dimethoxybenzyl 3-methylbutanoate plays a role as an intermediate or reagent. For instance, it's involved in the synthesis of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, a compound with potential antitumor activity. This illustrates its value in developing pharmacologically active compounds (Grivsky et al., 1980).
4. Studies in Catalysis
2,5-Dimethoxybenzyl 3-methylbutanoate-related research extends to catalysis, where it's used to understand reaction mechanisms in various chemical processes. This includes studies on homologation routes to produce specific hydrocarbons, providing insights into the role of different catalysts and reaction conditions (Ahn et al., 2009).
Safety And Hazards
Eigenschaften
IUPAC Name |
(2,5-dimethoxyphenyl)methyl 3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O4/c1-10(2)7-14(15)18-9-11-8-12(16-3)5-6-13(11)17-4/h5-6,8,10H,7,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDUFPMXHOICPCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)OCC1=C(C=CC(=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80648787 | |
| Record name | (2,5-Dimethoxyphenyl)methyl 3-methylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80648787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethoxybenzyl 3-methylbutanoate | |
CAS RN |
876665-00-8 | |
| Record name | (2,5-Dimethoxyphenyl)methyl 3-methylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80648787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




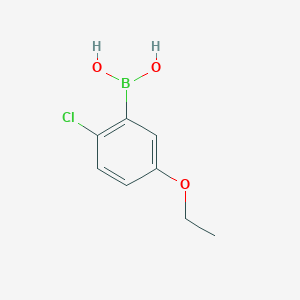

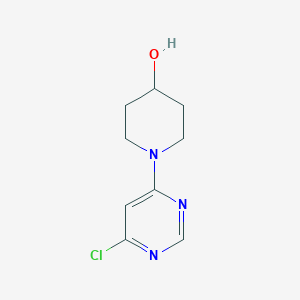
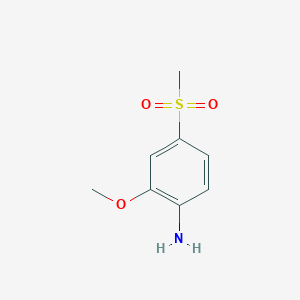

![4-Benzyl-7-oxa-4-azaspiro[2.5]octane](/img/structure/B1592843.png)

